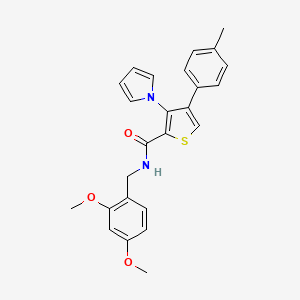
N-(2,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiophene derivatives often involves initial reactions with different organic reagents, as seen in the synthesis of a series of novel thiophene derivatives from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide . While the specific synthesis route for "N-(2,4-dimethoxybenzyl)-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various spectroscopic methods, including IR, 1H NMR, MS spectral data, and elemental analysis . Crystal structure determination through single crystal X-ray diffraction studies has also been employed, providing insights into the stabilization of the molecular structure via hydrogen bond interactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the ability to intercalate into DNA, as observed with cyano- and 2-imidazolinyl-substituted derivatives of pyridylbenzo[b]thiophene-2-carboxamides . Additionally, acid-catalyzed ring opening reactions have been reported for 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various derivatives such as dibenzoxanthenes and diarylmethanes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their antiproliferative effects, which are attributed to their interactions with DNA and tubulin . The acute toxicity of these compounds has been assessed through LD50 determination, and their pharmacological activities have been evaluated, showing high activity in antiarrhythmic, serotonin antagonist, and antianxiety assays . Additionally, some derivatives exhibit potent gastric antisecretory activity and the ability to inhibit cytochrome P450-dependent O-dealkylation, suggesting a favorable profile for treating acid-related gastrointestinal disorders .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ortho-Linked Polyamides
A study describes the synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) derived from 4-tert-butylcatechol, showcasing the solubility, thermal stability, and film-forming capabilities of these polymers S. Hsiao, Chin‐Ping Yang, Shin-Hung Chen, 2000.
Aromatic Polyamides
Novel aromatic polyamides with ether and bulky fluorenylidene groups were synthesized, demonstrating high solubility in organic solvents and excellent thermal stability, with potential applications in high-performance materials S. Hsiao, Chin‐Ping Yang, Weilong Lin, 1999.
Bioactive Compound Synthesis
- Antimicrobial and Antitumor Activities: Compounds with the thiophene moiety have been synthesized and tested for their antimicrobial and antitumor activities, suggesting the potential for the development of new therapeutic agents M. El‐Borai, H. F. Rizk, D. Beltagy, I. Y. El-Deeb, 2013.
Material Science Applications
- Polyamides with Pendant Chains: The synthesis and properties of aromatic polyamides containing pendant pentadecyl chains, emphasizing their amorphous nature, solubility, and thermal stability, indicate the potential for tailored polymeric materials A. S. More, Sharad K. Pasale, P. Wadgaonkar, 2010.
Propiedades
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-6-8-18(9-7-17)21-16-31-24(23(21)27-12-4-5-13-27)25(28)26-15-19-10-11-20(29-2)14-22(19)30-3/h4-14,16H,15H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTSFIDHSSAVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-Dibromoimidazo[1,2-a]pyrimidine](/img/structure/B2526333.png)
![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)
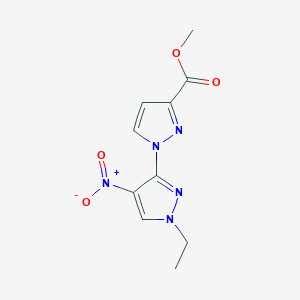
![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

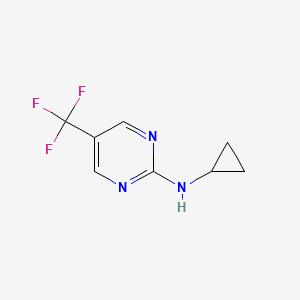
![Methyl 5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2526346.png)
![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)
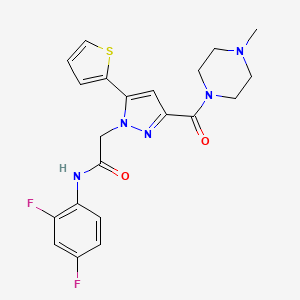
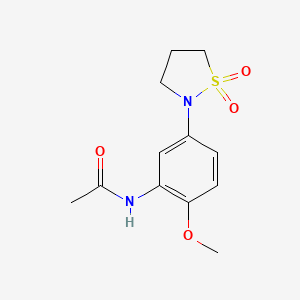
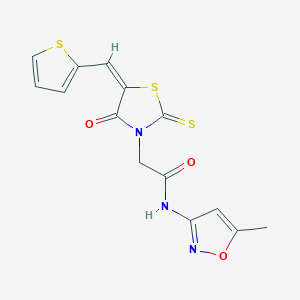
![N-(furan-2-ylmethyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2526351.png)

